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Compound of Interest

5-Bromo-1-phenyl-1H-
Compound Name:
benzoimidazole

Cat. No.: B1280724

An in-depth analysis of the spectral characteristics of 5-Bromo-1-phenyl-1H-benzoimidazole,
a key heterocyclic compound, is presented for researchers, scientists, and professionals in
drug development. This guide provides available spectral data, experimental methodologies,
and a logical framework for its characterization.

Initial comprehensive searches for detailed experimental spectral data (*H NMR, 3C NMR, IR,
and Mass Spectrometry) for 5-Bromo-1-phenyl-1H-benzoimidazole (CAS No. 221636-18-6)
did not yield a complete, publicly available dataset. The information is not readily found in
common chemical databases or scientific literature.

However, extensive data is available for the closely related isomer, 5-Bromo-2-phenyl-1H-
benzimidazole (CAS No. 2622-63-1). Due to the structural similarity and the availability of a full
spectral dataset, this document will focus on the characterization of 5-Bromo-2-phenyl-1H-
benzimidazole as a representative example of a bromo-phenyl-benzoimidazole. This
information provides a valuable reference point for researchers working with related
compounds.

Spectral Data Summary for 5-Bromo-2-phenyl-1H-
benzimidazole

The following tables summarize the key spectral data for 5-Bromo-2-phenyl-1H-benzimidazole.

Table 1. tH NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole
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Chemical Shift (8)

Multiplicity Integration Assignment

pPpm

13.15 S 1H N-H

8.19-8.17 m 2H Phenyl H

7.80 S 1H Benzimidazole H-4
Phenyl H &

7.59-7.51 m 4H Benzimidazole H-6, H-
7

7.36-7.35 dd 1H Benzimidazole H-6

Solvent: DMSO-d6, Frequency: 600 MHz[1]

Table 2: 13C NMR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole

Chemical Shift (6) ppm Assignment
152.93 C=N

130.71 Phenyl C

130.11 Phenyl C

129.49 Phenyl C

127.08 Benzimidazole C
125.45 Benzimidazole C
114.74 Benzimidazole C-Br

Solvent: DMSO-d6, Frequency: 150 MHz[1]

Table 3: IR Spectral Data of 5-Bromo-2-phenyl-1H-benzimidazole
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Wavenumber (cm~?) Assignment
3435 N-H stretch
1617 C=N stretch

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 5-Bromo-2-phenyl-1H-benzimidazole

m/z Assignment
273.0022 [M+H]* (Calculated for C13H10BrNz2)
273.0019 [M+H]* (Found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectral analysis
of substituted benzimidazoles, based on established procedures.

Synthesis of 5-Bromo-2-phenyl-1H-benzimidazole

A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an
o-phenylenediamine with a carboxylic acid or aldehyde. For 5-Bromo-2-phenyl-1H-
benzimidazole, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with
benzoic acid or benzaldehyde.

General Procedure:

o A mixture of 4-bromo-1,2-phenylenediamine and a slight molar excess of benzaldehyde is
prepared in a suitable solvent, such as ethanol or dimethylformamide.

» A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid, may be added to
facilitate the reaction.
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e The reaction mixture is heated under reflux for several hours and the progress is monitored
by thin-layer chromatography.

e Upon completion, the mixture is cooled, and the product is precipitated by the addition of
water.

e The crude product is collected by filtration, washed with water, and purified by
recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Analysis

The following are standard protocols for acquiring the spectral data.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is
dissolved in a deuterated solvent, commonly DMSO-ds or CDClIs, with tetramethylsilane
(TMS) used as an internal standard.

« Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm~1.

e Mass Spectrometry (MS): High-resolution mass spectra are generally acquired using an
electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass
analyzer to determine the accurate mass and confirm the elemental compaosition.

Logical Framework for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of a substituted
benzimidazole, such as 5-Bromo-2-phenyl-1H-benzimidazole, using various spectroscopic
techniques.
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Workflow for the synthesis and spectral characterization of substituted benzimidazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data for 5-Bromo-1-phenyl-1H-
benzoimidazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280724#5-bromo-1-phenyl-1h-benzoimidazole-
spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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